(S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate
Description
(S)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate is a chiral intermediate critical in pharmaceutical synthesis, particularly for drugs targeting dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin . The compound features a stereospecific (S)-configuration at the acetamido-bearing carbon, a 2,4,5-trifluorophenyl substituent, and a methyl ester group. Its molecular formula is C₁₃H₁₅F₃N₂O₃ (derived from the amino precursor C₁₁H₁₂F₃NO₂ with an added acetyl group, C₂H₃O), and it exhibits high purity (>95%) as a pharmaceutical intermediate . The trifluorophenyl group enhances metabolic stability, while the acetamido moiety facilitates hydrogen bonding in target interactions .
Structure
3D Structure
Properties
Molecular Formula |
C13H14F3NO3 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
methyl (3S)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C13H14F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4,6,9H,3,5H2,1-2H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
BBGGHUOAAZMMET-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)CC(=O)OC |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
(S)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate, with the CAS number 1234321-81-3, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H12F3NO3 |
| Molecular Weight | 287.23 g/mol |
| IUPAC Name | This compound |
| Boiling Point | 436.6 ± 45.0 °C (Predicted) |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.58 ± 0.46 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluorophenyl group enhances the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity through competitive inhibition or allosteric modulation. The acetamido group may facilitate hydrogen bonding interactions, further stabilizing the compound's binding to its targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that this compound may be beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC50 value of approximately 15 µM, indicating potent antimicrobial activity .
- Anti-inflammatory Mechanism Exploration : In a laboratory setting, researchers investigated the anti-inflammatory properties of this compound by assessing its effect on tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages. Results showed a significant reduction in TNF-α levels at concentrations as low as 10 µM .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Butanoate Backbone : Utilizing a Wittig reaction to create the desired alkene structure.
- Introduction of Trifluorophenyl Group : Achieved through Suzuki coupling reactions.
- Acetamido Group Addition : Accomplished via amidation reactions with acyl chlorides.
These synthetic routes allow for modifications that can enhance or alter biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Dipeptidyl Peptidase IV Inhibitors
One of the primary applications of (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate is as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, specifically Sitagliptin, which is used for managing type II diabetes. The compound's structural characteristics enhance the pharmacological profile of these inhibitors, making them more effective in regulating blood sugar levels.
2. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These activities suggest its potential utility in treating conditions associated with pain and inflammation, possibly through pathways involving the inhibition of specific enzymes or receptors.
3. Anticancer Potential
Preliminary studies on structurally similar compounds have shown cytotoxic effects against various cancer cell lines. The trifluorophenyl group may enhance the compound's activity against certain cancers, indicating a potential role in anticancer drug development.
Chemical Reactivity and Synthesis
This compound can undergo various chemical reactions due to its functional groups:
- Hydrolysis : The acetamido group can be hydrolyzed under acidic or basic conditions to yield methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.
- Electrophilic Aromatic Substitution : The trifluorophenyl moiety is capable of participating in electrophilic aromatic substitution reactions due to its electron-withdrawing nature, making it a versatile building block in organic synthesis.
- Pharmacokinetic Studies : Investigations into the interactions of this compound within biological systems have highlighted its role as an impurity in Sitagliptin formulations. These studies assess how modifications to the trifluorophenyl group can affect binding affinity and selectivity towards target enzymes involved in metabolic processes.
- Antimicrobial Activity : Similar compounds have been noted for their antimicrobial properties against various pathogens. This suggests that this compound may also exhibit similar activities worth exploring further.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s structure includes:
-
Acetamido group (-NHCOCH₃): Participates in hydrolysis and aminolysis.
-
Trifluorophenyl group : Electron-withdrawing fluorine atoms enhance electrophilicity, enabling aromatic substitution reactions.
-
Ester group (-COOCH₃): Susceptible to hydrolysis under acidic or basic conditions.
Hydrolysis of the Acetamido Group
The acetamido group can undergo hydrolysis under acidic or basic conditions to form the corresponding amine. For example:
This reaction is critical in pharmaceutical synthesis, as the amine derivative may influence biological activity .
Electrophilic Aromatic Substitution
The trifluorophenyl group’s electron-withdrawing fluorine atoms activate the aromatic ring for electrophilic substitution. While specific substitution reactions for this compound are not explicitly detailed in available sources, analogous compounds with trifluorophenyl groups (e.g., intermediates in Sitagliptin synthesis) undergo such transformations .
Ester Hydrolysis
The ester group (-COOCH₃) can hydrolyze to yield carboxylic acids or their conjugate bases:
This reaction is relevant for modifying the compound’s solubility or bioavailability .
Comparison of Related Compounds
| Compound | Functional Groups | Key Reactions |
|---|---|---|
| This compound | Acetamido, trifluorophenyl, ester | Hydrolysis (amide/ester), electrophilic substitution |
| Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | Amino, trifluorophenyl, ester | Aminolysis, ester hydrolysis |
| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Keto, trifluorophenyl, ester | Keto-enol tautomerism, Michael addition |
| (R)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate | Acetamido, trifluorophenyl, ester | Enantiomer-specific hydrolysis |
Biological and Pharmaceutical Implications
While direct biological activity data for this compound is limited, its structural similarity to DPP-4 inhibitors suggests potential interactions with incretin hormone pathways. Modulations to the trifluorophenyl group or acetamido moiety could influence binding affinity and selectivity .
Comparison with Similar Compounds
(A) Methyl 3-Amino-4-(2,4,5-Trifluorophenyl)butanoate
- Key Difference : Replaces the acetamido group (-NHCOCH₃) with a primary amine (-NH₂).
- Properties: Molecular Formula: C₁₁H₁₂F₃NO₂ Boiling Point: 316.0±42.0 °C LogP: 1.85 (indicating moderate lipophilicity) .
- Application : Direct precursor to the acetamido derivative; used in acetylation reactions to synthesize the (S)-enantiomer .
(B) (S)-3-Hydroxy-4-(2,4,5-Trifluorophenyl)butanoic Acid
(C) Methyl 3-Azido-4-(2,4,5-Trifluorophenyl)butanoate
- Key Difference : Azido (-N₃) group instead of acetamido.
- Application : Used in click chemistry for conjugation or further functionalization .
Enantiomeric and Diastereomeric Comparisons
(A) (R)-Methyl 3-Acetamido-4-(2,4,5-Trifluorophenyl)butanoate
(B) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Key Differences: Branched alkyl chain (3,3-dimethyl) instead of trifluorophenyl. Trifluoroethylamino group replaces acetamido.
- Synthesis: Involves alkylation of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoromethylsulfonate .
Preparation Methods
Stereoselective Reduction of Ketone Precursors
A foundational approach involves reducing methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to yield the (S)-configured alcohol intermediate. Patent WO2010122578A2 details the use of stereo-selective reducing agents such as borane-dimethyl sulfide (Borane DMS) with R-methyl Corey-Bakshi-Shibata (CBS) catalysts to achieve enantiomeric excess (ee) >98%. The ketone precursor is treated under hydrogen pressure with catalysts like Raney nickel or palladium on carbon, followed by azidation and hydrolysis to introduce the acetamido group.
Key challenges include avoiding racemization during azide reduction. The use of lithium azide in tetrahydrofuran (THF) at −20°C minimizes side reactions, preserving stereochemical integrity. Subsequent acetylation with acetic anhydride in pyridine yields the target compound with >99% purity after chromatographic purification.
Halogenation-Amination Sequences
Alternative routes employ halogenation-amination steps. The (S)-3-hydroxy intermediate is converted to its mesylate or tosylate derivative using methanesulfonyl chloride or p-toluenesulfonyl chloride. Displacement with sodium azide generates the azide, which is reduced to the amine using hydrogenation over palladium. Acetylation then furnishes the acetamido group. This method achieves 85–90% yield but requires rigorous control of reaction temperatures to prevent epimerization.
Enzymatic Resolution Strategies
Lipase-Catalyzed Kinetic Resolution
Patent WO2023021529A1 introduces an enzymatic synthesis leveraging Candida antarctica lipase B (CAL-B) for kinetic resolution. Racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is treated with (R)-O-acetyl mandelic acid and CAL-B in toluene under hydrogen pressure (1–15 kg). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted. Subsequent hydrolysis with lithium hydroxide monohydrate yields (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is esterified and acetylated to the target compound.
This method achieves 92–95% ee and reduces reliance on chiral auxiliaries. However, scalability is limited by enzyme loading (1–50% w/w) and prolonged reaction times (24–48 hours).
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC with chiral columns (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (90:10) mobile phases. The target compound elutes at 12.3 minutes with ≥99.5% purity.
Crystallization Optimization
Recrystallization from ethanol:water (7:3) at −20°C removes residual diastereomers, enhancing optical purity to >99.9% ee. Differential scanning calorimetry (DSC) confirms a sharp melting point at 112–114°C, indicative of high crystallinity.
Comparative Analysis of Synthetic Methods
| Method | Yield | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stereoselective Reduction | 78% | 98.5 | High stereocontrol; fewer steps | Expensive catalysts (CBS) |
| Halogenation-Amination | 85% | 97.2 | Scalable; avoids azide handling | Epimerization risk at high temperatures |
| Enzymatic Resolution | 68% | 95.0 | Eco-friendly; mild conditions | High enzyme costs; slow kinetics |
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Begin with a protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid precursor. Acetylate the amine group using acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamido moiety. Perform esterification with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester. To ensure stereochemical purity, use chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Focus on distinguishing the acetamido NH proton (~5.5–6.5 ppm, broad singlet) and the methyl ester group (3.6–3.8 ppm, singlet). The 2,4,5-trifluorophenyl group will show distinct ¹⁹F NMR signals split due to coupling with adjacent fluorines.
- IR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (C₁₃H₁₅F₃N₂O₂: ~296.1 g/mol) and fragmentation patterns indicative of the trifluorophenyl moiety.
Cross-validate data with computational tools (e.g., DFT simulations for NMR chemical shifts) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in a tightly sealed container under inert gas (e.g., N₂) to prevent hydrolysis. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid high temperatures during synthesis to minimize degradation byproducts. Refer to SDS sheets for compound-specific hazards (e.g., respiratory irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?
- Methodological Answer : Design stability studies with controlled variables (temperature, pH, light exposure). For example:
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds.
- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and analyze via HPLC to track ester/amide bond cleavage.
If discrepancies arise, compare experimental setups (e.g., sample cooling to mitigate organic degradation, as noted in hyperspectral imaging studies) .
Q. What advanced techniques are recommended for probing the compound’s chiral environment and potential racemization pathways?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients to separate enantiomers.
- Circular Dichroism (CD) : Correlate CD spectra with computational models to confirm absolute configuration.
- Kinetic Resolution : Monitor racemization rates under thermal stress via time-dependent chiral analysis. For mechanistic insights, employ isotopic labeling (e.g., deuterated solvents) to trace proton exchange at stereocenters .
Q. How can computational methods aid in predicting the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD Simulations : Model solvation effects and transition states for ester hydrolysis or amide bond stability.
- Docking Studies : If the compound is a pharmaceutical intermediate, simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies. Validate predictions with experimental kinetic data .
Q. What experimental design considerations are critical for studying this compound’s role in multi-step catalytic reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper systems for cross-coupling reactions involving the trifluorophenyl group.
- In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates and optimize reaction timelines.
- Chemoselectivity Controls : Protect the acetamido group with orthogonal protecting agents (e.g., Boc) to prevent undesired side reactions. Include negative controls (e.g., catalyst-free conditions) to confirm mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
